molecular formula C14H14N2O2 B14218121 benzyl (3S)-4,4-dicyano-3-methylbutanoate CAS No. 575489-69-9

benzyl (3S)-4,4-dicyano-3-methylbutanoate

Cat. No.: B14218121
CAS No.: 575489-69-9
M. Wt: 242.27 g/mol
InChI Key: SEFOCAKHKWFOPY-NSHDSACASA-N
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Description

Benzyl (3S)-4,4-dicyano-3-methylbutanoate is an organic compound with a complex structure that includes a benzyl group, two cyano groups, and a methylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3S)-4,4-dicyano-3-methylbutanoate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. One common method is the use of a catalytic amount of an acid, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions with a suitable solvent like toluene or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates and selectivity. Additionally, the process may be optimized to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S)-4,4-dicyano-3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium iodide (NaI) in acetone for halide substitution or ammonia (NH₃) in ethanol for amine substitution.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Benzyl halides or benzylamines.

Mechanism of Action

The mechanism of action of benzyl (3S)-4,4-dicyano-3-methylbutanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3S)-4,4-dicyano-3-methylbutanoate is unique due to the presence of both benzyl and dicyano groups, which confer distinct reactivity and versatility in chemical transformations. Its stereochemistry (3S) also adds to its uniqueness, potentially influencing its biological activity and interactions with other molecules .

Properties

CAS No.

575489-69-9

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

benzyl (3S)-4,4-dicyano-3-methylbutanoate

InChI

InChI=1S/C14H14N2O2/c1-11(13(8-15)9-16)7-14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7,10H2,1H3/t11-/m0/s1

InChI Key

SEFOCAKHKWFOPY-NSHDSACASA-N

Isomeric SMILES

C[C@@H](CC(=O)OCC1=CC=CC=C1)C(C#N)C#N

Canonical SMILES

CC(CC(=O)OCC1=CC=CC=C1)C(C#N)C#N

Origin of Product

United States

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